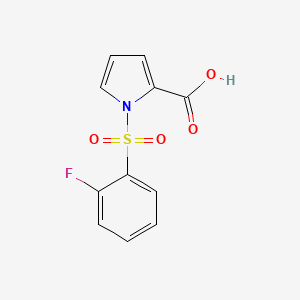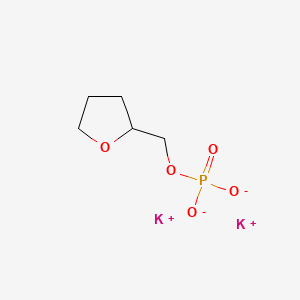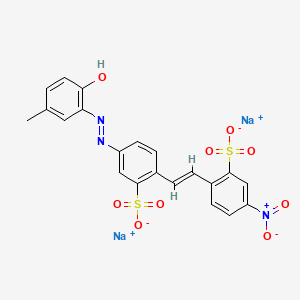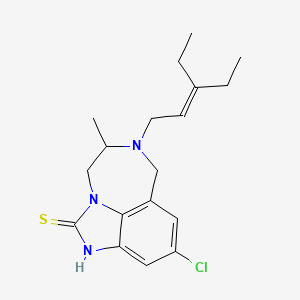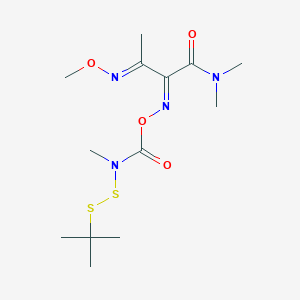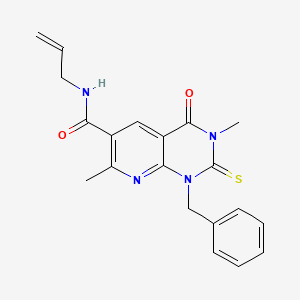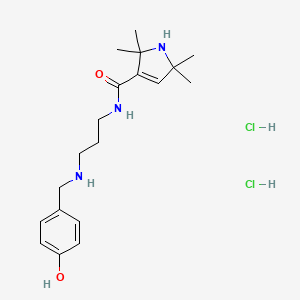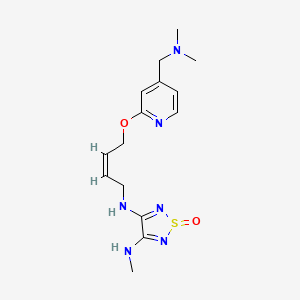
1,2,5-Thiadiazole-3,4-diamine, N-(4-((4-((dimethylamino)methyl)-2-pyridinyl)oxy)-2-butenyl)-N'-methyl-, 1-oxide, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5-Thiadiazole-3,4-diamine, N-(4-((4-((dimethylamino)methyl)-2-pyridinyl)oxy)-2-butenyl)-N’-methyl-, 1-oxide, (Z)- is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a pyridinyl group, a dimethylamino group, and a butenyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Thiadiazole-3,4-diamine, N-(4-((4-((dimethylamino)methyl)-2-pyridinyl)oxy)-2-butenyl)-N’-methyl-, 1-oxide, (Z)- typically involves multi-step organic reactions. The process may start with the formation of the thiadiazole ring, followed by the introduction of the pyridinyl and dimethylamino groups. The final step often involves the oxidation of the compound to form the 1-oxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
1,2,5-Thiadiazole-3,4-diamine, N-(4-((4-((dimethylamino)methyl)-2-pyridinyl)oxy)-2-butenyl)-N’-methyl-, 1-oxide, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound back to its non-oxidized form.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states, while substitution reactions may introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
1,2,5-Thiadiazole-3,4-diamine, N-(4-((4-((dimethylamino)methyl)-2-pyridinyl)oxy)-2-butenyl)-N’-methyl-, 1-oxide, (Z)- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,2,5-Thiadiazole-3,4-diamine, N-(4-((4-((dimethylamino)methyl)-2-pyridinyl)oxy)-2-butenyl)-N’-methyl-, 1-oxide, (Z)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,5-Thiadiazole-3,4-diamine, N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-, 1-oxide
- 1,2,5-Thiadiazole-3,4-diamine, N-(2-(2-(dimethylamino)ethyl)phenyl)-, 1-oxide
Uniqueness
1,2,5-Thiadiazole-3,4-diamine, N-(4-((4-((dimethylamino)methyl)-2-pyridinyl)oxy)-2-butenyl)-N’-methyl-, 1-oxide, (Z)- is unique due to its specific structural features, such as the presence of the pyridinyl and dimethylamino groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
103922-42-5 |
|---|---|
Fórmula molecular |
C15H22N6O2S |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
3-N-[(Z)-4-[4-[(dimethylamino)methyl]pyridin-2-yl]oxybut-2-enyl]-4-N-methyl-1-oxo-1,2,5-thiadiazole-3,4-diamine |
InChI |
InChI=1S/C15H22N6O2S/c1-16-14-15(20-24(22)19-14)18-7-4-5-9-23-13-10-12(6-8-17-13)11-21(2)3/h4-6,8,10H,7,9,11H2,1-3H3,(H,16,19)(H,18,20)/b5-4- |
Clave InChI |
HOIQYEIZPSQCLO-PLNGDYQASA-N |
SMILES isomérico |
CNC1=NS(=O)N=C1NC/C=C\COC2=NC=CC(=C2)CN(C)C |
SMILES canónico |
CNC1=NS(=O)N=C1NCC=CCOC2=NC=CC(=C2)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


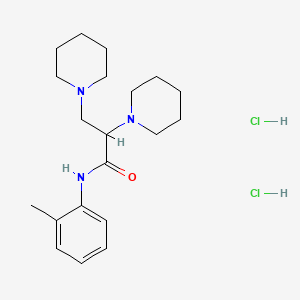
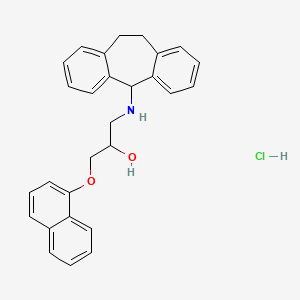
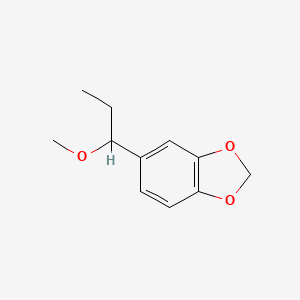
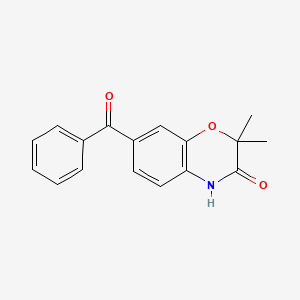
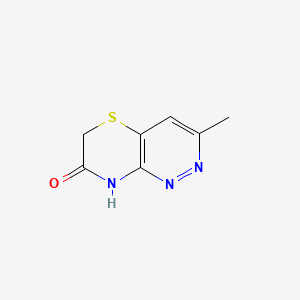
![(3aalpha,4beta,6aalpha)-Hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one](/img/structure/B12704733.png)
